![molecular formula C12H13ClN2S B383314 4-Chloro-2,7-diméthyl-5,6,7,8-tétrahydrobenzo[4,5]thieno[2,3-d]pyrimidine CAS No. 610274-01-6](/img/structure/B383314.png)

4-Chloro-2,7-diméthyl-5,6,7,8-tétrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

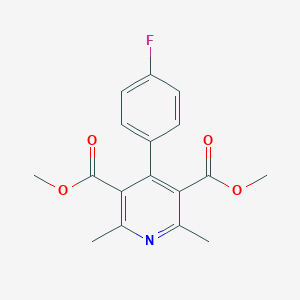

“4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 610274-01-6 . It has a molecular weight of 253.78 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClN2S/c1-6-3-4-8-9(5-6)16-12-10(8)11(13)14-7(2)15-12/h6,16H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 198–199°C . Its IR (KBr) νmax is 3350.07, 2932.93, 1629.25, 1521.53 cm−1 . The 1H NMR (DMSO-d6, 400 MHz) δ is provided in the search results .Applications De Recherche Scientifique

Stratégies de chimie médicinale

Ce composé a été utilisé dans des stratégies de chimie médicinale telles que le remplacement isostérique et la variation des substitutions en position 2. Ces stratégies sont employées pour concevoir des agents de thérapie moléculaire (ATM) puissants basés sur des composés de tête .

Activité antimicrobienne

Les dérivés du thiophène, qui fait partie de la structure du composé, ont montré une activité antimicrobienne contre divers organismes, notamment B. subtilis, E. coli, P. vulgaris et S. aureus .

Science des matériaux

Les dérivés du thiophène sont également utilisés en science des matériaux pour des applications telles que la fabrication de diodes électroluminescentes .

Mécanisme D'action

The mechanism of action of 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is not yet fully understood. However, it is known that 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine binds to a variety of biological targets, including enzymes, receptors, and DNA. By binding to these targets, 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is able to modulate the activity of these targets, resulting in a variety of biological effects. Additionally, 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has been found to interact with several cellular processes, including cell signaling pathways and gene expression.

Biochemical and Physiological Effects

4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has been found to modulate the activity of enzymes, receptors, and other biological targets. These effects are thought to be mediated by 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine’s ability to bind to these targets and modulate their activity.

Avantages Et Limitations Des Expériences En Laboratoire

4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has several advantages for use in laboratory experiments. It is a highly versatile molecule that can be used in a variety of applications, including drug development, imaging, and contrast agents. Additionally, it is relatively easy to synthesize and can be used in a variety of experimental conditions. However, there are some limitations to using 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine in laboratory experiments. For example, it is not a very stable molecule and can be easily degraded in certain conditions. Additionally, it is not very soluble in water, which can limit its use in certain applications.

Orientations Futures

There are several potential future directions for 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine research. One potential direction is to further study its potential therapeutic applications, such as its potential use in the treatment of cancer, inflammation, and neurological disorders. Additionally, further research could be done to explore its potential use in the development of new drugs and drug delivery systems. Finally, further research could be done to explore its potential use in the development of novel imaging agents and contrast agents.

Méthodes De Synthèse

4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can be synthesized using several methods. One of the most common methods is the condensation reaction of 4-chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-thiol (4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-thiol) with a suitable amine. This reaction is usually carried out in an aqueous medium, at a temperature of around 70 °C. Another method of synthesis involves the reaction of 4-chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid (4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid) with an appropriate amine. This reaction is usually carried out in a dry medium, at a temperature of around 70 °C.

Propriétés

IUPAC Name |

4-chloro-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2S/c1-6-3-4-8-9(5-6)16-12-10(8)11(13)14-7(2)15-12/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHPYCAMLHXYLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=C2C(=NC(=N3)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610274-01-6 |

Source

|

| Record name | 3-chloro-5,11-dimethyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383231.png)

![2-methyl-4-[3-(trifluoromethyl)phenoxy]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B383234.png)

![N-allyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383235.png)

![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-chlorophenylcarbamate](/img/structure/B383237.png)

![2-bromo-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383238.png)

![ethyl 2-({[(3-phenyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2',4-bithiophene-3-carboxylate](/img/structure/B383239.png)

![2-bromo-N-(5-bromo-2-pyridinyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383240.png)

![Diethyl 3-methyl-5-({[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B383242.png)

![3-benzyl-5-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B383243.png)

![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B383245.png)

![Ethyl 2-{[{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}(oxo)acetyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B383248.png)

![2-benzylsulfanyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B383251.png)

![5-[4-(allyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B383254.png)